Structural Isomerism vs. Lyral: Ring Substitution Pattern
The target compound is a regioisomer of the fragrance material Lyral (CAS 31906-04-4). Lyral carries a 4-(4-hydroxy-4-methylpentyl) group, whereas the target compound has a 3-methyl substituent on the ring and a 5-(3-methyl-3-hydroxybutyl) side chain. This alters the compound's XLogP3-AA from Lyral's 1.8 to 1.6 [1], indicating a measurable difference in lipophilicity that can affect both odor volatility and biological partitioning. No direct head-to-head olfactory or bioactivity data were found in the accessible literature.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | Lyral (CAS 31906-04-4): 1.8 |
| Quantified Difference | Δ = -0.2 logP units |
| Conditions | In silico prediction (PubChem XLogP3 3.0) |
Why This Matters
A lower logP suggests reduced bioaccumulation potential and altered fragrance substantivity, which can be a decisive factor in regulatory-compliant formulation design.
- [1] PubChem. 3-Cyclohexene-1-carboxaldehyde, 5-(3-hydroxy-3-methylbutyl)-3-methyl-. CID 103879. https://pubchem.ncbi.nlm.nih.gov/compound/54221-01-1 View Source
